(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone
Overview
Description
(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone is a compound that belongs to the class of organic compounds known as piperazine derivatives. These compounds are characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also contains a thiophene ring, which is a five-membered ring containing one sulfur atom. This combination of structural features makes this compound an interesting subject for scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone typically involves a multi-step process. One common synthetic route begins with the preparation of the thiophene derivative, which is then reacted with a piperazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts such as palladium or copper compounds. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiophene rings are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, leading to a reduction in the production of pro-inflammatory cytokines. The compound may also interfere with the replication of bacterial or cancer cells by targeting key proteins involved in cell division and growth .
Comparison with Similar Compounds
(4-Methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone can be compared with other similar compounds, such as:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also contains a piperazine ring but has a pyrazole ring instead of a thiophene ring. It is studied for its anti-inflammatory and analgesic properties.
(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone: This compound has a nitrophenyl group instead of a thiophene ring and is used in the synthesis of various pharmaceuticals.
1-(4-Methylpiperazin-1-yl)butane-1,3-dione: This compound contains a butane-1,3-dione group and is used as a building block in organic synthesis
The uniqueness of this compound lies in its specific combination of a piperazine ring and a thiophene ring, which imparts distinct chemical and biological properties that are valuable for various research applications.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9-3-8-15-10(9)11(14)13-6-4-12(2)5-7-13/h3,8H,4-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFYLSXIBWRCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199859 | |
Record name | Methanone, (4-methyl-1-piperazinyl)(3-methyl-2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515859-98-0 | |
Record name | Methanone, (4-methyl-1-piperazinyl)(3-methyl-2-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515859-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-methyl-1-piperazinyl)(3-methyl-2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.